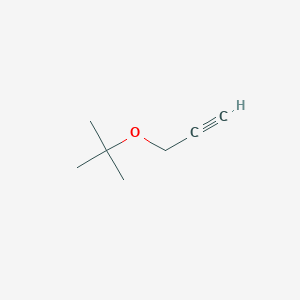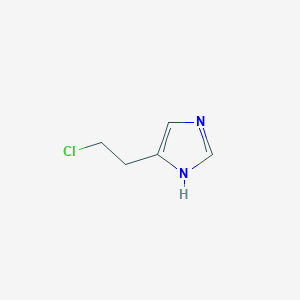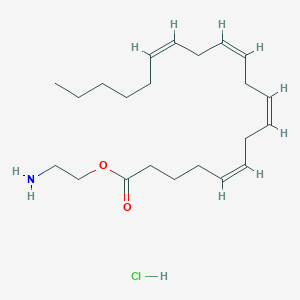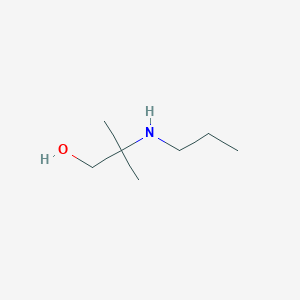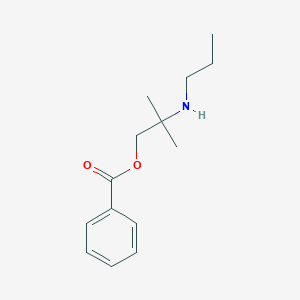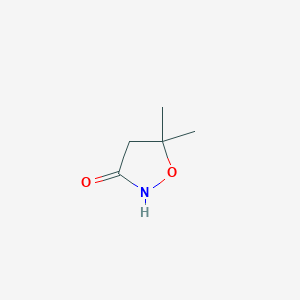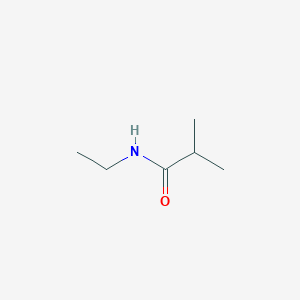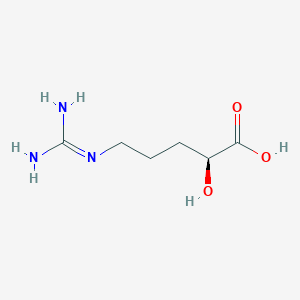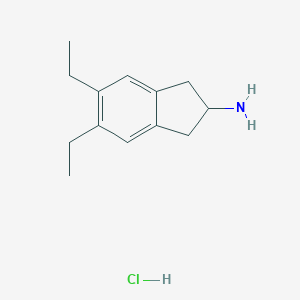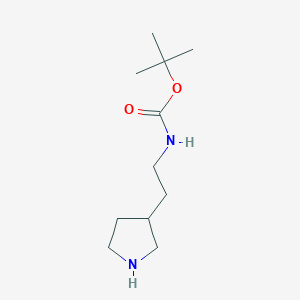
叔丁基(2-(吡咯烷-3-基)乙基)氨基甲酸酯
货号 B109592
CAS 编号:
169750-93-0
分子量: 214.3 g/mol
InChI 键: OWGYHEOEGOLPEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as “tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate” and "(3-Pyrrolidinylméthyl)carbamate de 2-méthyl-2-propanyle" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a pyrrolidine ring . The average mass of the molecule is 200.278 Da and the monoisotopic mass is 200.152481 Da .Physical And Chemical Properties Analysis
“tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate” has a density of 1.0±0.1 g/cm³, a boiling point of 303.9±15.0 °C at 760 mmHg, and a flash point of 137.6±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.16 .科学研究应用
晶体结构和化学性质
- 研究表明,叔丁基氨基甲酸酯衍生物(如标题化合物)可以表现出独特的晶体结构和化学性质。例如,叔丁基{1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基}-氨基甲酸酯是一个全顺式三取代吡咯烷-2-酮的例子,具有显着的分子内氢键 (Weber、Ettmayer、Hübner 和 Gstach,1995)。
光氧化还原催化
- 叔丁基氨基甲酸酯已用于光氧化还原催化的胺化反应中。例如,叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯被用作邻羟基芳基烯胺酮的光氧化还原催化胺化的酰胺基自由基前体。该方法能够构建出多种氨基嘧啶,极大地拓宽了光催化方案的应用 (王等人,2022)。
不对称合成
- 该化合物已用于不对称合成中。一个著名的例子是叔丁基((S)-2-(3,5-二氟苯基)-1-((S)-环氧-2-基)乙基)氨基甲酸酯的合成,用于制备有效的 β-分泌酶抑制剂。此类化合物对于开发新型疗法至关重要 (Ghosh、Cárdenas 和 Brindisi,2017)。
动力学和热力学
- 对包括叔丁基氨基甲酸酯在内的杂环氨基甲酸酯的动力学和热力学的研究揭示了它们在气相中的消除过程。此类研究对于了解这些化合物的稳定性和反应性至关重要 (Brusco 等人,2002)。
属性
IUPAC Name |
tert-butyl N-(2-pyrrolidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYHEOEGOLPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620742 | |
| Record name | tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate | |
CAS RN |
169750-93-0 | |
| Record name | 1,1-Dimethylethyl N-[2-(3-pyrrolidinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


3.1 g (0.0t mol) (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl) pyrrolidine was hydrogenated at 0.28 MPa over 0.6 g of Pearlman's catalyst (Pd(OH)2) in 40 ml ethanol (95%) over night. After filtration of the catalyst through cellite and evaporation of the solvent 1H-NMR showed that the reaction was not completed. Therefore 0.6 g of Pearlman's catalyst was added in 40 ml ethanol (95%) once more and the mixture was treated under H2 -atmosphere at 0.28 MPa over night. Filtration through cellite and evaporation of the solvent gave the product in a quantitative yield (2.18 g).
Quantity
3.1 g
Type
reactant
Reaction Step One



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

